molecular formula C15H20O2 B14360005 5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole CAS No. 91069-73-7

5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole

Cat. No.: B14360005
CAS No.: 91069-73-7
M. Wt: 232.32 g/mol
InChI Key: DZJCWOMSMDWHNK-UHFFFAOYSA-N
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Description

5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a benzodioxole ring substituted with an octenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole typically involves the reaction of 1-octene with a benzodioxole derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1-octene is reacted with a halogenated benzodioxole in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Oct-1-EN-1-YL)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming saturated derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride

Properties

CAS No.

91069-73-7

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

5-oct-1-enyl-1,3-benzodioxole

InChI

InChI=1S/C15H20O2/c1-2-3-4-5-6-7-8-13-9-10-14-15(11-13)17-12-16-14/h7-11H,2-6,12H2,1H3

InChI Key

DZJCWOMSMDWHNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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